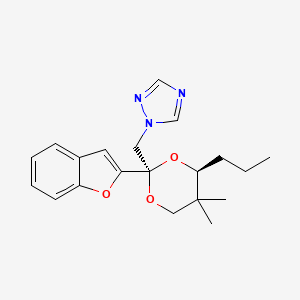
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- is a complex organic compound with a molecular formula of C15H15N3O3. This compound is part of the triazole family, known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran derivative, followed by the formation of the dioxane ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- stands out due to its unique structural features and potential applications. Similar compounds include:
- 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
- 1H-1,2,4-Triazole, 1-(2-(2-benzofuranyl)-2,2-dimethoxyethyl)-
- 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-
These compounds share similar core structures but differ in their substituents, leading to variations in their properties and applications.
Propiedades
Número CAS |
98519-34-7 |
|---|---|
Fórmula molecular |
C20H25N3O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-[[(2R,4S)-2-(1-benzofuran-2-yl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H25N3O3/c1-4-7-17-19(2,3)12-24-20(26-17,11-23-14-21-13-22-23)18-10-15-8-5-6-9-16(15)25-18/h5-6,8-10,13-14,17H,4,7,11-12H2,1-3H3/t17-,20+/m0/s1 |
Clave InChI |
XLCJQVYEZGZAEK-FXAWDEMLSA-N |
SMILES isomérico |
CCC[C@H]1C(CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
SMILES canónico |
CCCC1C(COC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















